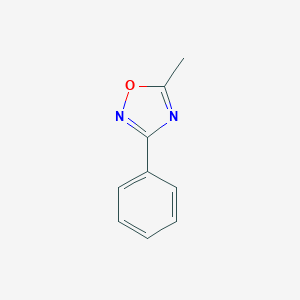

5-Methyl-3-phenyl-1,2,4-oxadiazole

Descripción

Historical Context of 1,2,4-Oxadiazole (B8745197) Discovery and Evolution in Chemical Sciences

The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger, who initially referred to it as "azoxime" or "furo[ab1]diazole". mdpi.comnih.govpsu.edu For nearly eight decades, this heterocycle remained a subject of occasional academic curiosity. nih.govpsu.edu It wasn't until the 1960s that chemists began to truly appreciate its potential, sparked by the discovery of its interesting photochemical rearrangements. mdpi.comnih.govpsu.edu The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced as a cough suppressant, marking a significant milestone in the application of this heterocycle. mdpi.comchim.it Since then, interest in 1,2,4-oxadiazole derivatives has grown exponentially, with a notable surge in research over the last fifteen to forty years. mdpi.comnih.govnih.gov

The classical synthesis method developed by Tiemann and Krüger involves the reaction of amidoximes with acyl chlorides. nih.govresearchgate.netresearchgate.net Another fundamental approach is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govresearchgate.net Over the years, synthetic methodologies have evolved to include microwave-assisted synthesis, transition-metal catalysis, and green chemistry approaches to improve efficiency and scalability. nih.govpsu.edu

Regioisomeric Considerations within the Oxadiazole Family: Distinguishing 1,2,4-Oxadiazole from 1,2,3-, 1,3,4-, and 1,2,5-Isomers in Research

The term "oxadiazole" refers to a family of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms. acs.orgresearchgate.netnih.gov These exist as four distinct regioisomers, each with a unique arrangement of heteroatoms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). researchgate.netresearchgate.net This seemingly subtle difference in atomic placement leads to significant variations in their physicochemical properties and biological activities. rsc.org

The 1,2,4- and 1,3,4-isomers are the most extensively studied in medicinal chemistry. acs.orgrsc.org A key distinction between them lies in their lipophilicity and metabolic stability. acs.org Systematic comparisons have shown that 1,3,4-oxadiazoles generally exhibit lower lipophilicity (log D) compared to their 1,2,4-isomers. acs.orgnih.gov This difference can be attributed to their distinct charge distributions and dipole moments. acs.orgnih.gov The varied electronic and hydrogen-bonding characteristics of each isomer allow for fine-tuning of a molecule's properties in drug design. nih.gov

Table 1: Comparison of Oxadiazole Isomers

| Isomer | Key Distinguishing Features | Research Focus |

|---|---|---|

| 1,2,4-Oxadiazole | Bioisostere for esters and amides, good metabolic stability. researchgate.netnih.gov | Medicinal chemistry, agrochemistry. mdpi.comnih.gov |

| 1,3,4-Oxadiazole | Generally lower lipophilicity than 1,2,4-isomers, good metabolic stability. acs.org | Medicinal chemistry, materials science. mdpi.commdpi.com |

| 1,2,5-Oxadiazole (Furazan) | Less common in drug discovery compared to 1,2,4- and 1,3,4-isomers. rsc.org | Materials science, explosives. researchgate.net |

| 1,2,3-Oxadiazole | The least common and relatively unstable isomer. rsc.org | Limited research applications. |

Significance of 1,2,4-Oxadiazole Core as a Bioisostere in Contemporary Medicinal and Agrochemical Research

The 1,2,4-oxadiazole ring is widely recognized as a "privileged scaffold" in drug discovery. nih.gov A primary reason for its prevalence is its role as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the biological activity of the parent molecule. researchgate.netnih.gov This strategic replacement is a cornerstone of modern medicinal and agrochemical research. researchgate.netnih.gov

The 1,2,4-oxadiazole ring is a well-established bioisosteric replacement for both amide and ester groups. researchgate.netnih.govmdpi.com Amide and ester functionalities are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes. researchgate.netresearchgate.net The 1,2,4-oxadiazole ring mimics the key electronic and steric properties of these groups, such as their planarity and ability to participate in hydrogen bonding, while offering enhanced resistance to enzymatic degradation. mdpi.comnih.govresearchgate.net This bioisosteric substitution can lead to compounds with improved pharmacokinetic profiles, including better metabolic stability and oral bioavailability. nih.gov

Current Research Landscape and Emerging Trends for 1,2,4-Oxadiazole Derivatives

The field of 1,2,4-oxadiazole research is dynamic and continually expanding. mdpi.comresearchgate.net Current research efforts are focused on several key areas:

Drug Discovery: Scientists are actively exploring 1,2,4-oxadiazole derivatives for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective agents. nih.govnih.govresearchgate.net The ability to functionalize the ring at the C3 and C5 positions allows for the creation of large and diverse chemical libraries for screening. mdpi.comnih.gov

Agrochemicals: The 1,2,4-oxadiazole scaffold is also being investigated for the development of new pesticides, including fungicides, herbicides, and insecticides. nih.govnih.govmdpi.com Compounds like tioxazafen (B1208442) and flufenoxadiazam are notable examples of 1,2,4-oxadiazole derivatives used in crop protection. nih.gov

Synthetic Methodologies: There is an ongoing effort to develop more efficient, sustainable, and versatile methods for synthesizing 1,2,4-oxadiazoles. nih.govmdpi.com This includes the development of one-pot reactions and the use of novel catalysts to streamline the synthetic process. mdpi.com

Materials Science: The unique electronic and photophysical properties of 1,2,4-oxadiazoles have led to their exploration in the field of materials science, for applications such as liquid crystals and high-energy density materials (HEDMs). mdpi.comresearchgate.netrsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-10-9(11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRLZUXQTZOCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152599 | |

| Record name | Phenylmethyloxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-98-7 | |

| Record name | Phenylmethyloxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1198-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmethyloxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-phenyl-1,2,4-oxadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ATY54BLZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Methyl 3 Phenyl 1,2,4 Oxadiazole and Its Analogues

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Core Synthesis

The synthesis of the 1,2,4-oxadiazole core has evolved from traditional high-temperature methods to more refined, milder, and efficient protocols. nih.govnih.gov Key strategies include 1,3-dipolar cycloadditions and amidoxime-based heterocyclizations, which remain the most widely applied methods. chim.itresearchgate.net More contemporary approaches leverage oxidative cyclization and metal catalysis to achieve the desired molecular architecture. nih.govmdpi.com

1,3-Dipolar Cycloaddition Reactions in the Context of 5-Methyl-3-phenyl-1,2,4-oxadiazole

A classical and fundamental approach to constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itresearchgate.net In the specific synthesis of this compound, this would involve the reaction of benzonitrile (B105546) oxide with acetonitrile (B52724). However, this method can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize, leading to the formation of byproducts like 1,2,5-oxadiazole-2-oxides. mdpi.com To overcome these challenges, variations of this reaction have been developed. For instance, iron(III) nitrate (B79036) can mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through the in-situ generation of nitrile oxides. organic-chemistry.org Another approach involves the use of a platinum(IV) catalyst to facilitate the 1,3-dipolar cycloaddition under milder conditions. mdpi.com A "green chemistry" approach has also been reported, utilizing a visible light-induced [3+2]-cycloaddition of disubstituted-2H-azirines with nitrosoarenes in the presence of an organic dye photoredox catalyst. mdpi.com

Amidoxime-Based Heterocyclization Strategies for this compound Synthesis

The most prevalent and versatile method for synthesizing 1,2,4-oxadiazoles, including this compound, is the heterocyclization of amidoximes with carboxylic acid derivatives. chim.itnih.gov This approach involves the reaction of an amidoxime (B1450833) with an acylating agent, followed by an intramolecular cyclodehydration. researchgate.netrsc.org

This traditional two-step process involves the initial formation and isolation of an O-acylamidoxime intermediate, which is then cyclized to the 1,2,4-oxadiazole. nih.govnih.gov The acylation of the amidoxime can be achieved using various activated carboxylic acid derivatives. nih.gov While this method is effective, the cyclization step often requires high temperatures or strong bases. mdpi.comrsc.org However, the use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in acetonitrile allows for the cyclization to proceed at room temperature. nih.gov For instance, the synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines has been achieved through the room-temperature cyclization of O-acylamidoximes with TBAF. nih.gov

To improve efficiency and simplify the synthetic process, one-pot procedures have been developed that avoid the isolation of the O-acylamidoxime intermediate. nih.govmdpi.com These methods are highly valued in medicinal chemistry. mdpi.com A common approach involves the condensation of amidoximes with carboxylic acid esters in the presence of a base like potassium carbonate or in a superbasic medium such as MOH/DMSO (where M = Na or K). tcgls.comresearchgate.netrudn.ru This allows the reaction to proceed at room temperature. researchgate.netrudn.ru Carboxylic acids can also be used directly when activated in situ with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). chim.it One-pot syntheses from nitriles, hydroxylamine, and carboxylic acids have also been reported, utilizing reagents like the Vilsmeier reagent to facilitate the in-situ formation and cyclization of the O-acylamidoxime. researchgate.net

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Amidoximes and Carboxylic Acid Esters | K₂CO₃ | 3,5-Disubstituted 1,2,4-oxadiazoles | Moderate to Excellent | tcgls.comresearchgate.net |

| Amidoximes and Carboxylic Acid Esters | NaOH/DMSO | 3,5-Disubstituted 1,2,4-oxadiazoles | Good | researchgate.netrudn.ru |

| Amidoximes and Carboxylic Acids | Vilsmeier reagent, triethylamine, CH₂Cl₂ | 3,5-Disubstituted 1,2,4-oxadiazoles | Good to Excellent | mdpi.com |

| Nitriles, Hydroxylamine, and Carboxylic Acids | Vilsmeier reagent, CH₂Cl₂ | 3,5-Disubstituted 1,2,4-oxadiazoles | Good to Excellent | mdpi.com |

Table 1: Examples of One-Pot Syntheses of 1,2,4-Oxadiazoles

Oxidative Cyclization Methodologies for 1,2,4-Oxadiazoles

A more recent development in the synthesis of 1,2,4-oxadiazoles is the use of oxidative cyclization methods. nih.govmdpi.com These reactions involve the formation of the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. nih.govmdpi.com For example, amidoximes can be converted to 1,2,4-oxadiazoles using the oxidant 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net This method is tolerant of a range of alkyl, aryl, and heteroaryl substrates. researchgate.net Another approach involves the oxidative cyclization of N-acyl amidines using reagents like N-bromosuccinimide (NBS) or iodine in the presence of a base. nih.govmdpi.com The NBS/DBU system has been shown to provide slightly higher yields than the I₂/K₂CO₃ system. nih.govmdpi.com Furthermore, the electrochemical synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes has been developed, proceeding through an anodic oxidation to generate an iminoxy radical, followed by a 1,5-hydrogen atom transfer and intramolecular cyclization. rsc.orgrsc.org

| Starting Material | Oxidant/Conditions | Product | Yield | Reference |

| Amidoximes | DDQ | 3,5-Disubstituted 1,2,4-oxadiazoles | Not specified | researchgate.net |

| N-benzyl amidoximes | NBS/DBU | 3,5-Disubstituted 1,2,4-oxadiazoles | 54-84% | nih.govmdpi.com |

| N-benzyl amidoximes | I₂/K₂CO₃ | 3,5-Disubstituted 1,2,4-oxadiazoles | 50-80% | nih.govmdpi.com |

| N-benzyl amidoximes | Anodic oxidation | 3,5-Disubstituted 1,2,4-oxadiazoles | Not specified | rsc.orgrsc.org |

Table 2: Examples of Oxidative Cyclization Methods for 1,2,4-Oxadiazole Synthesis

Metal-Catalyzed Synthetic Routes to 1,2,4-Oxadiazoles (e.g., Copper-Catalyzed Cascade Reactions, Rh(III)-Catalyzed Annulation)

Metal-catalyzed reactions offer efficient and often milder pathways to 1,2,4-oxadiazoles. Copper-catalyzed cascade reactions have been employed for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.govmdpi.com This one-step process demonstrates the power of metal catalysis in forming complex heterocyclic structures.

Rhodium(III)-catalyzed reactions have also emerged as a powerful tool. For instance, Rh(III)-catalyzed [4+2] cycloaddition reactions of 3-phenyl-1,2,4-oxadiazoles with 2-diazo-1,3-diketones have been developed to access pyran-fused isoquinolines. mdpi.com Additionally, Rh(III)-catalyzed C-H/N-H [4+2] annulation of oxadiazolones with iodonium (B1229267) ylides provides access to a diverse range of fused-isoquinolines and fused-pyridines under mild conditions with broad substrate scope. rsc.org Furthermore, a Rh(III)-catalyzed direct C-H activation/[4+1] annulation and acyl migration cascade of oxadiazolones with diazo compounds has been reported for the synthesis of substituted isoindoles. nih.gov

Green Chemistry Approaches in the Synthesis of 1,2,4-Oxadiazole Derivatives

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,2,4-oxadiazoles, these principles have been applied through microwave-assisted synthesis, the use of ultrasound and molecular sieves, and solvent-free reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. clockss.orgnih.gov The application of microwave irradiation in the synthesis of 1,2,4-oxadiazoles often leads to significantly shorter reaction times and higher product purity compared to conventional heating methods. nih.govnih.gov

One common microwave-assisted approach involves the one-pot reaction of amidoximes with acyl chlorides. clockss.org This method can be performed under solvent-free conditions, further enhancing its green credentials. clockss.org For instance, the reaction of amidoximes and acyl chlorides on a solid support like magnesia under microwave irradiation produces 3,5-disubstituted 1,2,4-oxadiazoles in high yields. clockss.org

Another microwave-assisted protocol involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions, which also affords 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org The use of catalysts such as NH4F/Al2O3 or K2CO3 in the microwave-assisted heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters has also been reported to give good yields in extremely short reaction times. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Good to excellent nih.gov |

| Energy Consumption | High | Low |

| Solvent Use | Often requires solvents | Can be solvent-free clockss.orgorganic-chemistry.org |

| Side Reactions | More prevalent | Reduced |

Ultrasound and Molecular Sieve Assisted Synthesis

Ultrasound irradiation, or sonochemistry, provides another green alternative for chemical synthesis. The phenomenon of acoustic cavitation accelerates reaction rates and can lead to higher yields in shorter timeframes. nih.gov Ultrasound-assisted synthesis of 1,2,4-oxadiazole derivatives has been successfully demonstrated. For example, a facile and green methodology for the synthesis of spirooxindolo-1,2,4-oxadiazoles was achieved via a [3+2] cycloaddition of aryl nitrile oxides and isatin (B1672199) Schiff bases under ultrasound irradiation at room temperature. researchgate.netsemanticscholar.org This method offers the advantages of good to excellent yields, shorter reaction times, and circumvents the need for traditional column chromatography for purification. researchgate.netsemanticscholar.org

The combination of ultrasound with molecular sieves has also been explored. Molecular sieves can act as desiccants, driving equilibrium-limited reactions, such as cyclodehydrations, towards the product side. A study on the synthesis of 5-(4-(benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones utilized both ultrasound and molecular sieves as green chemistry tools. ingentaconnect.com

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Several methods for the synthesis of 1,2,4-oxadiazoles have been developed that operate under solvent-free or low-solvent conditions. clockss.orgnih.gov As mentioned previously, microwave-assisted synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides can be efficiently carried out without a solvent. clockss.org

Another example is the ultrasound-assisted, low-solvent synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols. nih.gov This procedure involves the reaction of aryl hydrazides with carbon disulfide in a few drops of DMF, avoiding the need for bulk solvents and acidic or basic catalysts. nih.gov

Regioselective Synthesis of Substituted 1,2,4-Oxadiazoles

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect of synthesizing substituted heterocycles. In the context of 1,2,4-oxadiazoles, this is particularly important when starting materials can potentially react to form different isomers.

A key strategy for achieving regioselectivity is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. This reaction typically leads to the formation of 3,5-disubstituted 1,2,4-oxadiazoles with high regiocontrol. nih.gov

Another approach involves the reagent-based cyclization of thiosemicarbazide (B42300) intermediates. By carefully selecting the cyclizing agent, one can selectively obtain either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles. organic-chemistry.orgacs.orgnih.gov For instance, using EDC·HCl in DMSO favors the formation of the oxadiazole ring, while p-TsCl in a polar solvent promotes the formation of the thiadiazole ring. organic-chemistry.orgacs.org The regioselectivity in the p-TsCl mediated cyclization can also be influenced by the substituents on the thiosemicarbazide. nih.gov

The synthesis of isoxazole (B147169) and 1,2,4-oxadiazole-derived phosphonates via [3+2] cycloaddition reactions also demonstrates regiocontrol. The use of vinylphosphonates bearing a leaving group allows for the synthesis of specific regioisomers of isoxazoles. rsc.org

Derivatization Strategies for this compound and Related Structures

Derivatization of a core heterocyclic structure like this compound is crucial for modulating its physicochemical and biological properties. This involves the introduction of various functional groups at different positions of the oxadiazole ring or the phenyl and methyl substituents.

Introduction of Halogen, Alkyl, Aryl, and Heteroaryl Substituents

The introduction of diverse substituents onto the 1,2,4-oxadiazole scaffold can be achieved through various synthetic strategies.

Halogen Substituents: Halogen atoms can be introduced by using halogenated starting materials. For example, the synthesis of 3-(4-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole involves the use of chloroacetyl chloride.

Alkyl and Aryl Substituents: The most common method for introducing alkyl and aryl groups at the 3- and 5-positions of the 1,2,4-oxadiazole ring is through the reaction of appropriately substituted amidoximes and carboxylic acid derivatives (or their activated forms like acyl chlorides). nih.gov For instance, to synthesize this compound, one would typically react benzamidoxime (B57231) with an acetylating agent, or acetamidoxime (B1239325) with a benzoylating agent, followed by cyclization. The synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles has been achieved from 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles via bromination and subsequent di-dehydrobromination. beilstein-journals.org

Heteroaryl Substituents: Heteroaryl groups can be introduced in a similar manner to aryl groups, by using heteroaromatic amidoximes or carboxylic acids as starting materials.

A study on 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles demonstrates the synthesis of complex derivatives where a substituted phenyl group is at the 5-position.

The derivatization can also occur on the substituents attached to the oxadiazole ring. For example, a series of (substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b] nih.govrsc.orgoxazin-4-yl)acetate derivatives were synthesized, indicating modifications on the methyl group at the 5-position.

Table 2: Examples of Derivatization Strategies

| Starting Material 1 | Starting Material 2 | Resulting Substituent Pattern |

| Benzamidoxime | Acetic anhydride | 3-phenyl-5-methyl-1,2,4-oxadiazole |

| Phenylacetonitrile | Hydroxylamine, then benzoyl chloride | 3-phenyl-5-benzyl-1,2,4-oxadiazole |

| 4-Chlorobenzamidoxime | Chloroacetyl chloride | 3-(4-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole |

| Amidoxime | gem-dibromomethylarene | 3,5-diarylsubstituted-1,2,4-oxadiazoles nih.gov |

Functionalization at C-3 and C-5 Positions of the Oxadiazole Ring

The functionalization of a pre-formed 1,2,4-oxadiazole ring, such as in this compound, is influenced by the inherent electronic properties of the heterocycle. The 1,2,4-oxadiazole ring is characterized by relatively low aromaticity and the presence of a weak O-N bond, which makes it prone to rearrangement under certain conditions. researchgate.netbeilstein-journals.org The ring system generally acts as an electron-withdrawing group, which in turn activates the attached substituents at the C-3 and C-5 positions toward specific transformations. researchgate.net

Functionalization of the C-3 Phenyl Group: The phenyl group at the C-3 position is subject to electrophilic aromatic substitution. However, due to the electron-withdrawing nature of the 1,2,4-oxadiazole ring, the phenyl group is deactivated. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation would require forcing conditions, and substitution would be directed primarily to the meta position of the phenyl ring.

Functionalization at the C-5 Position: The substituent at the C-5 position can be modified post-synthesis. For the parent compound, this compound, the methyl group's protons are acidified by the adjacent electron-withdrawing heterocycle. This increased acidity facilitates deprotonation by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the elongation and functionalization of the side chain at the C-5 position.

Research on analogous systems demonstrates the feasibility of modifying substituents at the C-5 position. For instance, studies on 5-acetylenyl-3-aryl-1,2,4-oxadiazoles show that the triple bond at the C-5 position can undergo regioselective hydroarylation in the presence of a Brønsted superacid and an arene nucleophile. acs.org This transformation highlights that the C-5 substituent is accessible for further chemical modification.

Interactive Table: Reactivity at C-3 and C-5 Positions

| Position | Substituent (on base molecule) | Reactivity Principle | Potential Reaction | Reference |

|---|---|---|---|---|

| C-3 | Phenyl | Electron-withdrawing effect of the oxadiazole ring deactivates the phenyl group and directs electrophiles to the meta position. | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | researchgate.net |

| C-5 | Methyl | Protons on the methyl group are acidic due to the adjacent electron-withdrawing oxadiazole ring. | Deprotonation followed by reaction with electrophiles. | researchgate.net |

| C-5 | Acetylenyl (analogue) | The substituent at C-5 is reactive and can undergo addition reactions. | Hydroarylation of the triple bond. | acs.org |

Synthesis of Hybrid Molecules Incorporating 1,2,4-Oxadiazole

Molecular hybridization is a prominent strategy in drug design where two or more pharmacophores are combined into a single molecule. This approach aims to create compounds with enhanced affinity, better efficacy, or a more desirable pharmacological profile. The 1,2,4-oxadiazole moiety has been successfully integrated with other heterocyclic systems like quinazolin-4-one, chalcone (B49325), and benzimidazole (B57391).

Quinazolin-4-one Hybrids: A novel series of 1,2,4-oxadiazole/quinazolin-4-one hybrids has been developed. acs.orgnih.govnih.gov The general synthesis involves preparing a key intermediate, such as 2-(chloromethyl)-3-aryl-quinazolin-4(3H)-one, which is then reacted with a thiol-containing 1,2,4-oxadiazole. For example, reacting the quinazolinone intermediate with 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) yields a thioether-linked hybrid. nih.gov These hybrids have been explored for their potential as multitargeted inhibitors in cancer therapy. acs.orgnih.govnih.gov

Chalcone Hybrids: Chalcones, known for their diverse biological activities, have been linked to the 1,2,4-oxadiazole scaffold. researchgate.netnih.gov One synthetic approach involves synthesizing a chalcone derivative containing a reactive group, which is then used to construct the oxadiazole ring. For instance, (E)-vinyl-1,2,4-oxadiazole derivatives can be considered chalcone analogues. researchgate.net Another strategy involves creating 1,3,4-oxadiazole (B1194373)/chalcone hybrids through the alkylation of an oxadiazole-thiol with an acetylated chalcone derivative. acs.org

Benzimidazole Hybrids: The fusion of benzimidazole and 1,2,4-oxadiazole moieties has led to the development of new chemical entities with significant therapeutic potential. researchgate.netnih.gov Synthetic strategies often involve coupling a benzimidazole-containing carboxylic acid with an appropriate amidoxime or reacting a benzimidazole precursor with a pre-formed oxadiazole that has a reactive handle. For example, morpholine-benzimidazole-oxadiazole derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov Similarly, benzimidazole-based 1,3,4-oxadiazole-1,2,3-triazole conjugates have been prepared as potential enzyme inhibitors. chim.it

Interactive Table: Synthesis of 1,2,4-Oxadiazole Hybrid Molecules

| Hybrid Partner | General Synthetic Strategy | Example Reactants | Reference |

|---|---|---|---|

| Quinazolin-4-one | Coupling of a quinazolinone intermediate with a functionalized oxadiazole via a linker (e.g., thioether). | 2-(chloromethyl)-3-aryl-quinazolin-4(3H)-one + 5-phenyl-1,3,4-oxadiazole-2-thiol | nih.gov |

| Chalcone | Formation of the oxadiazole ring from a chalcone-like precursor bearing a suitable functional group. | (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole synthesized from corresponding precursors. | researchgate.net |

| Benzimidazole | Coupling of a benzimidazole-containing building block with an oxadiazole-containing building block. | Synthesis of morpholine-benzimidazole-oxadiazole derivatives. | nih.gov |

Stereoselective Synthesis and Chiral 1,2,4-Oxadiazole Derivatives

The introduction of chirality into molecules containing a 1,2,4-oxadiazole core is a key area of research, particularly for applications in asymmetric catalysis and pharmacology. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers.

A successful strategy for preparing chiral 1,2,4-oxadiazole derivatives involves using enantiopure starting materials derived from the chiral pool. organic-chemistry.org For example, monoterpenes such as (−)-myrtenal can be oxidized to the corresponding α,β-unsaturated carboxylic acid. organic-chemistry.org This chiral carboxylic acid is then coupled with an amidoxime in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). The resulting O-acylamidoxime intermediate undergoes cyclization, often catalyzed by tetrabutylammonium fluoride (TBAF), to yield the chiral α,β-unsaturated 1,2,4-oxadiazole derivative under mild conditions. organic-chemistry.org This process effectively transfers the chirality of the starting monoterpene to the final product.

Furthermore, the chiral scaffold can direct subsequent reactions. For instance, the α,β-unsaturated bond in the monoterpene-based 1,2,4-oxadiazoles can undergo stereoselective dihydroxylation using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO). This reaction produces α,β-dihydroxy 1,2,4-oxadiazoles as single diastereoisomers, demonstrating excellent stereocontrol exerted by the existing chiral framework. organic-chemistry.org

Interactive Table: Stereoselective Synthesis of Chiral 1,2,4-Oxadiazole Derivatives

| Chiral Source | Key Synthetic Steps | Resulting Chiral Feature | Reference |

|---|---|---|---|

| (-)-Myrtenal | 1. Oxidation to chiral carboxylic acid. 2. Coupling with an amidoxime using CDI. 3. TBAF-catalyzed cyclization of the O-acylamidoxime intermediate. | Chiral pinane-based 1,2,4-oxadiazole. | organic-chemistry.org |

| Chiral α,β-unsaturated 1,2,4-oxadiazole | Stereoselective dihydroxylation with OsO₄/NMO system. | α,β-dihydroxy 1,2,4-oxadiazole as a single diastereoisomer. | organic-chemistry.org |

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 3 Phenyl 1,2,4 Oxadiazole and Analogues

Ring-Opening and Ring-Closure Reactions of the 1,2,4-Oxadiazole (B8745197) Nucleus

The 1,2,4-oxadiazole nucleus can undergo ring-opening reactions, often initiated by nucleophilic attack, leading to intermediates that can then proceed to form new ring systems. A notable example is the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine (B125299). nih.gov In this process, the initial nucleophilic addition of allylamine to the C5 position of the oxadiazole ring leads to the opening of the heterocyclic ring. nih.govchim.it This is followed by the formation of a nitrone intermediate, which subsequently undergoes a [3+2] cycloaddition to yield tetrahydro-isoxazolo-[3,4-d]pyrimidines. nih.govchim.it

Another significant pathway is the electrocyclic ring-opening of 1,2,4-oxadiazole[4,5-a]pyridinium salts. nih.gov These salts react with nucleophiles, such as primary amines, to form 1,2,4-oxadiazole dienamino derivatives. nih.gov The reaction proceeds through nucleophilic addition to the pyridinium (B92312) ring, followed by the opening of the ring system. nih.gov In some cases, particularly in the presence of bicarbonate, these intermediates can rearrange to form pyridones. nih.gov

Furthermore, the 1,2,4-oxadiazole ring can be cleaved under certain conditions. For instance, attempts to synthesize bis(trinitroethyl)- or nitramino-substituted derivatives of 3,5-diamino-1,2,4-oxadiazole in the presence of acid resulted in the cleavage of the oxadiazole ring. rsc.org

The table below summarizes key aspects of these ring-opening and ring-closure reactions.

| Starting Material | Reagent(s) | Key Intermediate(s) | Final Product(s) | Reaction Type |

| 3-Chloro-1,2,4-oxadiazole | Allylamine | Nitrone | Tetrahydro-isoxazolo-[3,4-d]pyrimidine | Tandem ANRORC/[3+2] Cycloaddition |

| 1,2,4-Oxadiazole[4,5-a]pyridinium chloride | Primary amines, Bicarbonate | Dienamino derivatives | 1,2,4-Oxadiazole dienamino derivatives, Pyridones | Electrocyclic Ring-Opening |

| 3,5-Diamino-1,2,4-oxadiazole | Acid | Not specified | Ring cleavage products | Ring Cleavage |

Thermal Rearrangement Reactions

Thermal rearrangements of 1,2,4-oxadiazoles are a well-established class of reactions driven by the inherent instability of the O-N bond. researchgate.netchim.it These reactions often lead to the formation of more stable heterocyclic systems. researchgate.net A prominent example is the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones into 1,2,4-triazole (B32235) derivatives. acs.orgresearchgate.net This transformation represents a three-atom side-chain rearrangement involving an NNC sequence at the C3 position of the oxadiazole ring and can be carried out under solvent-free conditions to produce good yields. acs.orgresearchgate.net

The Boulton-Katritzky Rearrangement (BKR) is a significant thermal transformation of 1,2,4-oxadiazoles, which will be discussed in more detail in a subsequent section. It's important to note that some 1,2,4-oxadiazole derivatives, such as 3-(o-aminophenyl)-5-substituted-1,2,4-oxadiazoles, are known to thermally rearrange into 3-(acylamino)indazoles following the Boulton-Katritzky pattern, although these reactions can require severe conditions due to the low nucleophilicity of the attacking nitrogen. acs.org

Photochemical Rearrangements (e.g., Ring Contraction-Ring Expansion, Internal-Cyclization Isomerization)

The photochemistry of 1,2,4-oxadiazoles is characterized by the cleavage of the O-N bond upon irradiation, leading to the formation of reactive intermediates. chim.itacs.org These intermediates, which can have zwitterionic, biradical, or nitrene-like characteristics, dictate the final products depending on the reaction conditions and the nature of the substituents. chim.itpsu.edu

Two primary photochemical rearrangement pathways have been identified for 3-amino-1,2,4-oxadiazoles:

Ring Contraction-Ring Expansion (RCE): Under basic conditions, irradiation can lead to the formation of 1,3,4-oxadiazoles. chim.it

Internal-Cyclization Isomerization (ICI): This pathway results in the formation of the regioisomeric 1,2,4-oxadiazole. chim.it

DFT calculations on 5-perfluoroalkyl-3-amino(N-alkylamino)-1,2,4-oxadiazoles have provided further insight into these competitive rearrangements, also identifying a third possible route: C3-N2 migration-nucleophilic attack-cyclization (MNAC). nih.gov The product selectivity is dependent on the number of hydrogen atoms on the amino group. nih.gov

Theoretical studies on the model system of 1,2,4-oxadiazole have explored three main photochemical isomerization mechanisms: the direct mechanism, the ring contraction–ring expansion mechanism, and the internal cyclization–isomerization mechanism. researchgate.net These investigations highlight the crucial role of conical intersections in the photorearrangement process. researchgate.net

Furthermore, the irradiation of 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles leads to the formation of oxazolines. chim.it The initial photoexcitation causes the cleavage of the O-N bond, forming a nitrene intermediate which then cyclizes to a bicyclic intermediate. chim.it The final product depends on the solvent, with different oxazolines being formed in THF versus DCM. chim.it

The table below outlines the different photochemical rearrangement pathways.

| Starting Material | Conditions | Pathway | Product(s) |

| 3-Amino-1,2,4-oxadiazole | Irradiation, Basic | Ring Contraction-Ring Expansion (RCE) | 1,3,4-Oxadiazole (B1194373) |

| 3-Amino-1,2,4-oxadiazole | Irradiation | Internal-Cyclization Isomerization (ICI) | Regioisomeric 1,2,4-oxadiazole |

| 5-Perfluoroalkyl-3-amino-1,2,4-oxadiazole | Irradiation | Migration-Nucleophilic Attack-Cyclization (MNAC) | Varies |

| 3-Alkenoxy-5-phenyl-1,2,4-oxadiazole | Irradiation in THF or DCM | O-N bond cleavage, cyclization | Oxazolines |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a suitable leaving group on an aromatic ring. wikipedia.org While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The 1,2,4-oxadiazole ring itself can act as an electron-withdrawing group, enhancing the reactivity of attached substituents. researchgate.net

The SNAr mechanism generally proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. wikipedia.org

In the context of 1,2,4-oxadiazoles, SNAr reactions can occur at the C3 or C5 positions if they bear a good leaving group. chemicalbook.com For example, 3-chloro-1,2,4-oxadiazoles can react with allylamine via a classical SNAr pathway to produce 3-N-allylamino-1,2,4-oxadiazoles, although this is often a minor product compared to the tandem ANRORC/[3+2] cycloaddition product. nih.gov

A notable application of SNAr in conjunction with other rearrangements is the base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines. organic-chemistry.org This reaction provides a direct route to functionalized chim.itresearchgate.netacs.orgtriazolo[1,5-a]pyridines, which are biologically significant molecules. organic-chemistry.org The process is efficient and avoids the use of transition metals. organic-chemistry.org

ANRORC Rearrangements

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway for the transformation of heterocyclic rings. researchgate.netosi.lvacs.org In this process, a nucleophile adds to the heterocyclic ring, causing it to open. The resulting intermediate then undergoes an intramolecular cyclization to form a new heterocyclic system. acs.org

For 1,2,4-oxadiazoles, the ANRORC pathway is often initiated by the nucleophilic attack at the C5 position. chim.itacs.org The presence of an electron-withdrawing group at C5, such as a perfluoroalkyl group, has been shown to facilitate this type of reactivity. acs.org However, the reaction can also proceed in the absence of such groups. acs.org

A key example is the reaction of 1,2,4-oxadiazoles with hydrazine, which leads to the formation of 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. acs.org The process involves the initial addition of hydrazine, followed by ring-opening, ring-closure, and a final reduction step. acs.org

The ANRORC mechanism has been utilized to synthesize a variety of other heterocyclic compounds from 1,2,4-oxadiazole precursors, including other 1,2,4-oxadiazoles, 1,2,4-triazines, 1,2,4-oxadiazinones, and indazoles. acs.org The nature of the final product is dependent on the nucleophile used and the substituents on the starting oxadiazole. acs.org

Boulton-Katritzky Rearrangements (BKR) and their Applications in Heterocyclic Synthesis

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal or base-induced isomerization of a five-membered heterocyclic ring bearing a three-atom side chain at a position adjacent to a ring nitrogen atom. chim.itacs.orgfiveable.me This reaction is a type of internal nucleophilic substitution where a nucleophilic atom within the side chain attacks an electrophilic atom in the ring, leading to a new heterocyclic system. chim.itfiveable.me

In the case of 1,2,4-oxadiazoles, the BKR typically involves a nucleophilic atom in the side chain at C3 attacking the N2 atom of the oxadiazole ring. chim.itpsu.edu The driving force for this rearrangement is often the formation of a more stable bond (e.g., N-N, S-N, or C-N) at the expense of the weaker O-N bond. acs.org

The BKR has been widely applied in the synthesis of various heterocyclic compounds. For instance, the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones, which contain an NNC side-chain, yields 1,2,4-triazole derivatives. acs.orgresearchgate.net This reaction has been shown to proceed in good to high yields under solvent-free conditions. researchgate.net

The BKR can also be part of a tandem reaction sequence. For example, a palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement of 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate (B1224126) provides an efficient route to chim.itresearchgate.netacs.orgtriazolo[1,5-a]pyridines. rsc.org Similarly, a base-promoted tandem SNAr/BKR of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines also yields these important bicyclic heterocycles. organic-chemistry.org

The hydrolysis of 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles can also proceed via a BKR to form spiropyrazolinium compounds. mdpi.com

The table below summarizes some examples of the Boulton-Katritzky Rearrangement.

| Starting Material | Side Chain | Conditions | Product |

| N-1,2,4-oxadiazol-3-yl-hydrazone | NNC | Thermal, solvent-free | 1,2,4-Triazole |

| 1,2,4-Oxadiazol-3-amine | N/A (part of tandem reaction) | Pd-catalyzed, with 2-pyridyl trifluoromethanesulfonate | chim.itresearchgate.netacs.orgTriazolo[1,5-a]pyridine |

| 1,2,4-Oxadiazol-3-amine | N/A (part of tandem reaction) | Base-promoted, with 2-fluoropyridine | chim.itresearchgate.netacs.orgTriazolo[1,5-a]pyridine |

| 5-Substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazole | CCO | Hydrolysis | Spiropyrazolinium compound |

Decyanation Pathways and Related Transformations

Applications of 5 Methyl 3 Phenyl 1,2,4 Oxadiazole in Medicinal Chemistry and Biological Research

General Overview of 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole (B8745197) is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. dntb.gov.ua This scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the capacity to serve as a bioisosteric replacement for other functional groups like esters and amides. tandfonline.com Its unique electronic and steric features allow for diverse interactions with biological macromolecules, making it a versatile building block in the design of new drugs. dntb.gov.uanih.gov

For over a century since their discovery, 1,2,4-oxadiazoles have been incorporated into a vast number of compounds exhibiting a wide spectrum of biological activities. dntb.gov.ua These include, but are not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antiparasitic properties. nih.govnih.gov The interest in the biological applications of 1,2,4-oxadiazoles has seen a significant surge in recent years, leading to the development of several commercially available drugs containing this heterocyclic core. dntb.gov.ua The rational design and synthesis of novel 1,2,4-oxadiazole derivatives remain a key strategy in the quest for more effective and safer therapeutic agents. benthamscience.com

Antimicrobial Activities

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery of new classes of antimicrobial agents. Derivatives of 1,2,4-oxadiazole have shown considerable promise in this area, exhibiting activity against a range of pathogenic microorganisms.

Antibacterial Efficacy and Structure-Activity Relationships (SAR)

The 1,2,4-oxadiazole class of antibiotics has emerged from in silico docking and scoring efforts, demonstrating notable Gram-positive activity, particularly against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.govconicet.gov.arresearchgate.net Structure-activity relationship (SAR) studies have been crucial in defining the structural requirements for antibacterial potency.

A typical 1,2,4-oxadiazole antibiotic is composed of multiple ring systems. nih.gov Key SAR findings include:

A hydrogen-bond donor in the 'A' ring is essential for activity. Phenols, anilines, and certain heterocycles like pyrazoles are well-tolerated at this position. nih.gov

Structural variations on the 'C' ring can support antibacterial activity. conicet.gov.arnih.gov

The introduction of a 1,3,4-oxadiazole (B1194373) moiety has been shown to enhance antibacterial activity against Gram-negative bacteria. nih.gov

In some series, the presence of lipophilic moieties, such as phenyl methyl or naphthalene (B1677914) groups, increases antimicrobial activity against MRSA. auctoresonline.org

For instance, a series of 59 derivatives with variations in the 'C' and 'D' rings were synthesized and evaluated, with 17 compounds showing activity against S. aureus. nih.govconicet.gov.ar In another study, the synthesis and evaluation of 72 analogues helped to further delineate the SAR for this class of antibacterials. nih.govconicet.gov.ar These studies highlight the broad potential of 1,2,4-oxadiazoles as a source of new antibacterial agents.

| Compound Class | Target Organism | Key SAR Findings | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives | Gram-positive bacteria (e.g., S. aureus, MRSA) | Essential hydrogen-bond donor in 'A' ring; tolerance for variations in 'C' ring. | nih.gov, conicet.gov.ar, nih.gov |

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives | Gram-positive and Gram-negative bacteria | Introduction of 1,3,4-oxadiazole moiety improved Gram-negative activity. | nih.gov |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives | MRSA | Lipophilic groups (e.g., phenyl methyl, naphthalene) enhanced activity. | auctoresonline.org |

Antifungal Activities and SAR Studies

In addition to their antibacterial properties, 1,2,4-oxadiazole derivatives have demonstrated significant potential as antifungal agents. The search for novel antifungals is driven by the increasing incidence of invasive fungal infections and the emergence of resistance to existing therapies. rsc.org

Research has shown that the introduction of an oxadiazole ring can enhance antifungal activity. rsc.org SAR studies have provided valuable insights into the structural features that govern this activity. For example, in a series of 1,2,4-oxadiazole derivatives containing an amide substructure, the nature and position of substituents on the aromatic rings were found to be critical for antifungal efficacy against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. mdpi.com

Specific findings from various studies include:

In one study, compound F15 displayed the highest in vitro antifungal activity against S. sclerotiorum, with an EC50 value of 2.9 μg/mL. mdpi.com

Another study reported that compounds 4f and 4q , which are 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid moieties, showed significant antifungal activities against a range of plant pathogenic fungi. nih.govresearchgate.net Compound 4f was even more effective than the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. nih.govresearchgate.net

The substitution pattern on the phenyl ring of 5-aryl-1,3,4-oxadiazole-2-thiols was found to influence antifungal activity. nih.gov

| Compound/Series | Fungal Pathogen | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| F15 | Sclerotinia sclerotiorum | 2.9 μg/mL | mdpi.com |

| 4f | Exserohilum turcicum | 29.14 μg/mL | nih.gov, researchgate.net |

| 4q | Rhizoctonia solani | 38.88 μg/mL | nih.gov, researchgate.net |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Active | nih.gov |

Antiviral Properties, including SARS-CoV-2 Inhibitors

The versatility of the 1,2,4-oxadiazole scaffold extends to antiviral applications. The COVID-19 pandemic highlighted the urgent need for effective antiviral therapeutics. The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral life cycle and a prime target for drug development. nih.gov

A series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives were identified as inhibitors of SARS-CoV-2 Mpro. nih.gov Through structure-activity relationship studies, compound 16d emerged as the most potent inhibitor in this series, with an IC50 value of 5.27 μM. nih.gov This discovery provides a promising new scaffold for the development of small molecule antivirals against SARS-CoV-2. nih.gov

Beyond SARS-CoV-2, other oxadiazole derivatives have shown activity against different viruses. For instance, a 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole derivative was found to be as effective as the reference drug amantadine (B194251) in inhibiting the influenza virus. nih.gov

Anti-Tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health problem, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The 1,2,4-oxadiazole nucleus has been explored for the development of novel anti-TB agents. nih.gov

Several studies have reported the anti-tubercular activity of 1,2,4-oxadiazole derivatives. nih.govnih.gov For example, a series of 3,5-disubstituted-1,2,4-oxadiazoles were tested against H37Rv, MDR, and XDR strains of MTB. nih.gov Compound 3a , a para-trifluorophenyl substituted oxadiazole, demonstrated excellent activity against the susceptible H37Rv and MDR-MTB strains with MIC values of 8 and 16 µg/ml, respectively. nih.gov Computational studies suggested that these compounds may exert their effect by targeting the polyketide synthase (Pks13) enzyme, which is essential for mycobacterial growth. nih.gov

In other research, styryl-1,2,4-oxadiazoles inspired by cinnamic acid have also been evaluated for their anti-TB activity. nih.gov The ease of structural modification of the 1,2,4-oxadiazole ring makes it an attractive scaffold for the optimization of anti-tubercular agents. nih.gov

Anticancer and Antiproliferative Potentials

The search for novel and effective anticancer drugs is a primary focus of medicinal chemistry. The 1,2,4-oxadiazole scaffold has been extensively investigated for its anticancer properties, with many derivatives showing potent antiproliferative activity against various cancer cell lines. tandfonline.comnih.gov

The discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as inducers of apoptosis was a significant breakthrough in this area. nih.gov Since then, a wide library of 1,2,4-oxadiazole-based compounds with anticancer potential has been developed. nih.gov

SAR studies have revealed that the nature and position of substituents on the aryl rings are critical for cytotoxic activity. For example, the introduction of electron-withdrawing groups in the 5-aryl-1,2,4-oxadiazole aromatic ring has been shown to increase antitumor activity. nih.gov

Several studies have highlighted the anticancer potential of specific 1,2,4-oxadiazole derivatives:

In one study, a series of 1,2,4-oxadiazole derivatives containing a benzofuran (B130515) group showed promising cytotoxic activity at sub-micromolar concentrations against MCF-7, A375, and HT-29 cancer cell lines. nih.gov

Another study focused on 1,2,5-oxadiazole derivatives, where compound 4 , a regioisomer of a previously reported compound, exhibited the best antiproliferative profile against HCT-116, HeLa, MCF7, and MDA-MB 468 cancer cell lines. iiarjournals.orgnih.goviiarjournals.org This compound was found to counteract human recombinant topoisomerase IIα relaxation activity. iiarjournals.orgnih.goviiarjournals.org

A series of morpholine-benzimidazole-oxadiazole derivatives were evaluated as potential anticancer agents, with compound 5h showing potent inhibition of VEGFR-2, an important target in angiogenesis and tumor progression. acs.org

| Compound/Series | Cancer Cell Line | Mechanism of Action/Target | Activity | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole derivatives with benzofuran group | MCF-7, A375, HT-29 | Cytotoxic | Sub-micromolar concentrations | nih.gov |

| Compound 4 (1,2,5-oxadiazole derivative) | HCT-116, HeLa, MCF7, MDA-MB 468 | Topoisomerase IIα inhibitor | GI50 = 8.50 μM (MCF-7), 10.59 μM (MDA-MB 468) | iiarjournals.org, nih.gov, iiarjournals.org |

| Compound 5h (morpholine-benzimidazole-oxadiazole derivative) | HT-29 (colon cancer) | VEGFR-2 inhibitor | IC50 = 0.049 μM | acs.org |

Cytotoxic Effects on Various Cancer Cell Lines (e.g., OVCAR-3, MDA-MB-468, DU-145, MCF-7, A549)

Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The OVCAR-3 cell line, a drug-resistant ovarian carcinoma model, is often used to screen the efficacy of novel anticancer agents. nih.gov

Research into 1,2,4-oxadiazole-functionalized quinoline (B57606) derivatives revealed potent activity against several cancer cell lines. juniperpublishers.comjuniperpublishers.com One notable compound in this series demonstrated substantial cytotoxicity with IC₅₀ values of 0.11 μM against the MCF-7 breast cancer cell line, 0.23 μM against the A549 lung cancer cell line, 0.92 μM against the DU-145 prostate cancer cell line, and 0.43 μM against the MDA-MB-231 breast cancer cell line. juniperpublishers.comjuniperpublishers.com Another series of 1,2,4-oxadiazoles linked to imidazopyridines also showed efficacy, particularly against MCF-7 (IC₅₀ of 0.68 μM) and A-549 (IC₅₀ of 1.56 μM) cell lines. juniperpublishers.com

Table 1: Cytotoxic Activity (IC₅₀) of Selected 1,2,4-Oxadiazole Derivatives

| Compound Series | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | MDA-MB-231 (Breast) | Reference |

|---|---|---|---|---|---|

| Quinoline-Oxadiazole Derivative | 0.11 μM | 0.23 μM | 0.92 μM | 0.43 μM | juniperpublishers.com, juniperpublishers.com |

| Imidazopyridine-Oxadiazole Derivative | 0.68 μM | 1.56 μM | Not Reported | Not Reported | juniperpublishers.com |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Mechanisms of Action (e.g., Inhibition of Growth Factors, Enzymes, Kinases, Apoptosis Induction)

The anticancer effects of 1,2,4-oxadiazole derivatives are attributed to several mechanisms of action. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov For instance, a study on 3-aryl-5-aryl-1,2,4-oxadiazoles found that a lead compound induced apoptosis and caused the arrest of cancer cells in the G1 phase of the cell cycle. nih.gov

Further investigation into the molecular targets of these compounds has identified specific protein interactions. Using a photoaffinity agent, the molecular target for one series of 1,2,4-oxadiazoles was identified as TIP47 (Insulin-like growth factor 2 receptor binding protein), which is involved in cellular signaling and transport. nih.gov While many mechanisms have been elucidated for the broader oxadiazole class, including the inhibition of crucial enzymes like kinases, topoisomerase, and histone deacetylase (HDAC), the induction of apoptosis remains a well-documented pathway for the 1,2,4-oxadiazole isomer. researchgate.netnih.govacs.org

Structure-Activity Relationships (SAR) for Anticancer Activity

Structure-activity relationship (SAR) studies provide critical insights into how the chemical structure of 1,2,4-oxadiazole derivatives influences their anticancer potency. These studies have shown that the nature and position of substituent groups on the phenyl rings attached to the oxadiazole core are crucial for activity. juniperpublishers.comjuniperpublishers.comnih.gov

Key SAR findings for 1,2,4-oxadiazole derivatives include:

Substitution at the 5-position: A substituted five-membered ring at the 5-position of the oxadiazole core is considered important for activity. nih.gov

Substitution at the 3-position: The 3-phenyl group can be replaced by other aromatic systems, such as a pyridyl group, while maintaining activity. nih.gov

Influence of Electronic Effects: The electronic properties of substituents on the phenyl ring significantly impact cytotoxicity.

Electron-donating groups , such as a 3,4,5-trimethoxy substitution, on the phenyl ring are often associated with potent anticancer activity. juniperpublishers.comjuniperpublishers.com A reduction in these groups, for instance to a single 4-methoxy group, can decrease efficacy. juniperpublishers.com

Electron-withdrawing groups can also enhance activity. A 4-chloro group was found to increase activity against breast cancer cell lines, and a 4-Bromo-3,5-dinitro substitution pattern on the phenyl ring resulted in potent activity against a panel of cancer cells. juniperpublishers.comjuniperpublishers.com Conversely, a 4-nitro group on a benzyl (B1604629) ring rendered a compound inactive. juniperpublishers.com

Anti-inflammatory and Analgesic Activities

The 1,2,4-oxadiazole scaffold has been investigated for its potential to yield new anti-inflammatory and analgesic agents. nih.gov Research has demonstrated that compounds incorporating this heterocycle can exhibit significant anti-inflammatory responses. nih.govresearchgate.net A multidisciplinary approach involving computational screening and biological validation identified 1,2,4-oxadiazole-based compounds as a novel class of anti-inflammatory agents. unina.it One promising hit was shown to attenuate leukocyte migration in an in-vivo model of peritonitis, highlighting its potential to modulate inflammatory processes. unina.it This activity suggests that the 1,2,4-oxadiazole core is a valuable pharmacophore for developing new treatments for inflammatory conditions. nih.govresearchgate.net

Dual Cyclooxygenase/5-Lipoxygenase Inhibition

A key mechanism underlying the anti-inflammatory effects of some 1,2,4-oxadiazole derivatives is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. unina.itacs.org These two enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. nih.gov Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, which can lead to gastrointestinal side effects partly because the arachidonic acid pathway is shunted towards the production of pro-inflammatory leukotrienes by 5-LOX. nih.govnih.gov

By simultaneously inhibiting both COX and 5-LOX, dual-inhibitor compounds may offer an enhanced anti-inflammatory effect and a better safety profile. nih.govnih.gov Researchers have successfully identified 1,2,4-oxadiazoles that act as multi-target inhibitors of COX-1, 5-LOX, and even microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), another key enzyme in the prostaglandin pathway. unina.it This dual-action approach represents a modern strategy in the development of safer and more effective anti-inflammatory drugs. nih.gov

Antidiabetic Agents

The oxadiazole core, particularly the 1,3,4-oxadiazole isomer, has been extensively studied for the development of novel antidiabetic agents. nih.govresearchgate.netdntb.gov.ua These derivatives have shown potential through various mechanisms, including the inhibition of α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV). mdpi.comnih.govjchr.org While both 1,2,4- and 1,3,4-oxadiazole isomers are recognized for their broad therapeutic potential, the exploration of 1,2,4-oxadiazole derivatives specifically for antidiabetic applications is less documented in comparison to the 1,3,4-isomer. mdpi.com The general versatility of the oxadiazole scaffold suggests that the 1,2,4-isomer could be a viable candidate for future research in this therapeutic area.

Antiparasitic Agents

The 1,2,4-oxadiazole scaffold is a historically significant and versatile platform for the development of antiparasitic drugs. scielo.brresearchgate.net The first report of their antiparasitic properties dates back to 1966, when a series of 3-substituted 1,2,4-oxadiazoles were described with anthelmintic (anti-worm) activity. scielo.br

Since then, compounds containing the 1,2,4-oxadiazole ring have been investigated for activity against a range of parasites responsible for major global diseases. nih.govscielo.br This includes activity against Trypanosoma cruzi, the parasite that causes Chagas disease, as well as parasites responsible for malaria. nih.govscielo.br The stability of the oxadiazole ring and its ability to act as a hydrogen bond acceptor contribute to its effectiveness in interacting with biological targets within parasites. researchgate.net The demonstrated efficacy against various parasitic organisms confirms the importance of the 1,2,4-oxadiazole core in the search for new anti-infective therapies. nih.govresearchgate.net

Neurological Applications (e.g., CNS Sites, Opioid Receptor, Dopamine (B1211576) Transporter Interactions)

The 1,2,4-oxadiazole nucleus is a key structural component in a variety of compounds designed to interact with targets in the central nervous system (CNS). Research has demonstrated the potential of these derivatives in treating complex neurological and psychiatric conditions, including Alzheimer's disease, psychosis, and anxiety.

Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated as multi-target agents for Alzheimer's disease. These compounds have shown inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netchem960.comunina.it For instance, certain 3,5-disubstituted 1,2,4-oxadiazole derivatives have exhibited potent AChE inhibition, with some being more potent than the reference drug donepezil. unina.it The 1,2,4-oxadiazole scaffold is also being used to target monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases. beilstein-journals.org

In the realm of psychiatric disorders, 1,2,4-oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). chim.it These PAMs have shown potential for antipsychotic and anxiolytic effects. One study reported a series of 1,2,4-oxadiazole derivatives with significant mGluR4 PAM activity, demonstrating antipsychotic-like properties in preclinical models. chim.itpsu.edu

A significant finding in this area is the development of a potent and selective dopamine D3 receptor antagonist, SB-414796, which incorporates a 5-methyl-1,2,4-oxadiazolyl moiety. nih.gov Selective dopamine D3 receptor antagonists are considered a promising therapeutic strategy for psychosis, potentially offering efficacy without the extrapyramidal side effects associated with dopamine D2 receptor blockade. nih.gov The compound SB-414796 demonstrated high oral bioavailability and CNS penetration in preclinical studies. nih.gov

While direct interaction of 5-Methyl-3-phenyl-1,2,4-oxadiazole with opioid receptors is not extensively documented, the 1,2,4-oxadiazole scaffold is present in natural products known to interact with these receptors. researchgate.net For example, the marine alkaloids phidianidines, which contain a 1,2,4-oxadiazole ring, have been reported as partial agonists of the mu-opioid receptor. researchgate.net

Table 1: Neurological Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Series | Target | Potential Application | Key Findings |

| SB-414796 | Dopamine D3 Receptor | Antipsychotic | Potent and selective antagonist with good CNS penetration. nih.gov |

| 1,2,4-Oxadiazole Derivatives | mGluR4 (PAM) | Antipsychotic, Anxiolytic | Showed significant anxiolytic and antipsychotic-like properties in preclinical models. chim.it |

| 3,5-Disubstituted 1,2,4-Oxadiazoles | AChE, BuChE | Alzheimer's Disease | Exhibited potent cholinesterase inhibition, some surpassing donepezil. unina.it |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | Neurodegenerative Diseases | Demonstrated potent and selective inhibition of MAO-B. beilstein-journals.org |

Read-Through Promoters in Genetic Disorders (e.g., Ataluren)

A groundbreaking application of the 1,2,4-oxadiazole scaffold is in the development of drugs that target nonsense mutations in genetic disorders. Nonsense mutations introduce a premature stop codon into the mRNA sequence, leading to the production of a truncated, non-functional protein.

The drug Ataluren (formerly PTC124) is a prime example of this therapeutic strategy. It is used for the treatment of Duchenne muscular dystrophy resulting from a nonsense mutation. Ataluren's mechanism of action involves promoting the ribosomal read-through of these premature termination codons. unina.it This allows the ribosome to bypass the erroneous stop signal and synthesize a full-length, functional protein, albeit at reduced levels.

Ataluren contains a 3,5-disubstituted 1,2,4-oxadiazole core, highlighting the importance of this heterocyclic system in its biological activity. It was discovered through high-throughput screening of compounds that could restore the function of genes containing nonsense mutations. This approach represents a novel therapeutic paradigm, as it targets the underlying genetic defect at the level of protein translation.

| Drug | Chemical Moiety | Mechanism of Action | Genetic Disorder |

| Ataluren (PTC124) | 1,2,4-Oxadiazole | Promotes ribosomal read-through of premature stop codons | Duchenne Muscular Dystrophy |

Exploration of 1,2,4-Oxadiazoles in Natural Products

The 1,2,4-oxadiazole ring is a relatively rare heterocycle in the vast landscape of natural products. Its discovery in natural sources is noteworthy and provides valuable leads for drug discovery.

Among the few known examples are the phidianidines, a class of indole (B1671886) alkaloids isolated from the marine opisthobranch mollusk Phidiana militaris. researchgate.net Phidianidines A and B are characterized by a 1,2,4-oxadiazole ring linking an indole moiety to another chemical group. researchgate.net These natural products have been reported to be selective inhibitors of the dopamine transporter (DAT) and partial agonists of the mu-opioid receptor, and they exhibit significant cytotoxicity against various tumor cell lines. researchgate.net

Another notable natural product is quisqualic acid, which was isolated from the seeds of plants like Quisqualis indica. Quisqualic acid is a potent agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and group I metabotropic glutamate receptors, demonstrating the diverse biological roles that natural products containing this scaffold can possess. The presence of the 1,2,4-oxadiazole ring in these bioactive natural products underscores its significance as a pharmacophore.

Table 2: 1,2,4-Oxadiazole-Containing Natural Products

| Natural Product | Source | Biological Activity |

| Phidianidines A and B | Marine mollusk (Phidiana militaris) | Dopamine transporter inhibitor, partial mu-opioid receptor agonist, cytotoxic. researchgate.net |

| Quisqualic Acid | Seeds of Quisqualis indica and Q. fructus | Potent agonist for AMPA and group I metabotropic glutamate receptors. |

Applications of 1,2,4 Oxadiazoles in Materials Science Research

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

1,2,4-Oxadiazole (B8745197) derivatives are known to be effective electron-transporting and hole-blocking materials in OLEDs. Their high electron affinity and thermal stability contribute to the performance and longevity of these devices. Tris(oxadiazolyl)benzenes, for example, have been explored as novel λ-shaped fluorescent liquid crystals. rsc.org

Liquid Crystals

The rigid and linear nature of the 1,2,4-oxadiazole ring makes it a suitable component for the design of liquid crystalline materials. Its incorporation into molecular structures can induce or enhance mesomorphic properties. rsc.org

Ionic Liquids

There is no available information on the specific use of 1,2,4-oxadiazoles in the formation of ionic liquids.

Polymer Modification

The thermal stability of the 1,2,4-oxadiazole ring makes it an attractive moiety for incorporation into polymer backbones to enhance their thermal and mechanical properties.

Applications in Agrochemical Research

Overview of 1,2,4-Oxadiazoles in Pesticide Discovery

The 1,2,4-oxadiazole (B8745197) heterocycle is a five-membered ring containing one oxygen and two nitrogen atoms. This structural motif has been extensively explored in the search for new pesticides due to its diverse biological activities. researchgate.netnih.gov As a bioisostere of the amide bond, the 1,2,4-oxadiazole ring offers improved hydrolytic and metabolic stability, which are desirable properties for agrochemical agents. nih.gov The scaffold has been successfully incorporated into compounds exhibiting a wide range of pesticidal activities, including herbicidal, insecticidal, fungicidal, and nematocidal actions. nih.gov

Prominent examples of commercialized or developmental pesticides containing this core structure, such as tioxazafen (B1208442) and flufenoxadiazam, highlight the success of this chemical class in crop protection. researchgate.netnih.gov The persistent challenge in modern agriculture to find new compounds with high efficacy and low toxicity has kept the 1,2,4-oxadiazole scaffold at the forefront of agrochemical research. researchgate.netnih.gov While the broader class of 1,2,4-oxadiazole derivatives is well-studied, specific research into the agrochemical applications of 5-Methyl-3-phenyl-1,2,4-oxadiazole is not extensively documented in publicly available literature. The following sections will detail the known properties of the 1,2,4-oxadiazole class in various agrochemical applications.

Herbicidal Properties

Derivatives of the 1,2,4-oxadiazole class have been investigated for their potential as herbicides. nih.govbiomedres.us Research has shown that certain compounds containing this heterocyclic ring can act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. biomedres.us Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death.

While the general class shows promise, specific herbicidal activity data for this compound is not available in the reviewed scientific literature. However, studies on other derivatives illustrate the potential of this scaffold. For example, novel tetrahydrophthalimide derivatives incorporating an oxadiazole moiety have demonstrated significant post-emergence herbicidal activity against various broadleaf weeds. biomedres.us

Insecticidal Activities

The 1,2,4-oxadiazole ring is a component of various compounds synthesized and evaluated for insecticidal properties. nih.gov These derivatives have been shown to be active against a range of insect pests. For instance, a series of 5-substituted 1,2,4-oxadiazoles were prepared as agonists of the muscarinic acetylcholine (B1216132) receptor (mAChR) and showed activity against insects like Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora.

Although the 1,2,4-oxadiazole scaffold is recognized for its potential in developing new insecticides, specific research detailing the insecticidal activity of this compound has not been prominently reported.

Nematocidal Activities (e.g., against Meloidogyne incognita, Bursaphelenchus xylophilus)

The 1,2,4-oxadiazole scaffold is a key feature in some modern nematicides. Plant-parasitic nematodes, such as the root-knot nematode (Meloidogyne incognita) and the pine wood nematode (Bursaphelenchus xylophilus), cause significant economic losses in agriculture and forestry.

The compound tioxazafen, which features a 3-phenyl-1,2,4-oxadiazole (B2793662) core, is a notable example of a nematicide developed by Monsanto for controlling a broad spectrum of nematodes in crops like corn and soy. researchgate.net Research into other derivatives has continued to show promise. For example, certain novel 1,2,4-oxadiazole derivatives containing amide fragments have shown significant in-vitro nematicidal activity against Bursaphelenchus xylophilus.

In one study, a series of 1,2,4-oxadiazole derivatives were synthesized by introducing a haloalkyl group at the 5-position. Many of these compounds showed remarkable activity against Bursaphelenchus xylophilus.

Table 1: Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives against B. xylophilus

| Compound ID | Substituent (Ar) | Substituent (X) | LC50 (μg/mL) |

|---|---|---|---|

| A1 | 4-F-C₆H₄ | Cl | 2.4 |

| B1 | 4-CH₃-C₆H₄ | Cl | 2.6 |

| A2 | 4-Cl-C₆H₄ | Cl | 2.8 |

| A3 | 4-Br-C₆H₄ | Br | 3.3 |

| A11 | 4-Br-C₆H₄ | Br | 7.0 |

| Tioxazafen | - | - | >300 |

| Avermectin | - | - | 335.5 |

Data sourced from studies on haloalkyl derivatives of 1,2,4-oxadiazole.

Despite the proven efficacy of the 3-phenyl-1,2,4-oxadiazole scaffold in nematicides like tioxazafen, specific studies on the nematocidal properties of this compound are not found in the reviewed literature.

Fungicidal Applications against Plant Pathogens (e.g., Rhizoctonia solani)

The 1,2,4-oxadiazole ring is a constituent of many compounds developed for their fungicidal properties against economically important plant pathogens. nih.gov One such pathogen is Rhizoctonia solani, which causes diseases like rice sheath blight and root rot in numerous crops. Many 1,2,4-oxadiazole derivatives function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain and inhibiting growth. acs.org